(3R)-(+)-3-Acetamidopyrrolidine

Description

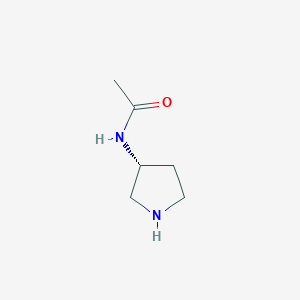

Structure

3D Structure

Properties

IUPAC Name |

N-[(3R)-pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCCJUCOIKLZNM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426803 | |

| Record name | (3R)-(+)-3-Acetamidopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131900-62-4 | |

| Record name | (3R)-(+)-3-Acetamidopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(+)-3-Acetamidopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (3R)-(+)-3-Acetamidopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-(+)-3-Acetamidopyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and stereospecific functionalization make it a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of neurological disorders, as well as for the development of antibacterial and anticancer agents. A thorough understanding of its physical properties is crucial for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various solvents, its stability under different conditions, and its suitability for specific synthetic transformations.

| Property | Value | Units | Conditions |

| Molecular Formula | C₆H₁₂N₂O | - | - |

| Molecular Weight | 128.17 | g/mol | - |

| Melting Point | 59 | °C | - |

| Boiling Point | 70-72 | °C | at 40 mmHg |

| Optical Rotation | +47 | ° | (c=1, EtOH) |

| Density | 1.04 ± 0.1 | g/cm³ | - |

| pKa | 15.94 ± 0.20 | - | Predicted |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental methodologies for measuring the key physical constants of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate initially.

-

Observe the sample through the magnifying lens.

-

As the temperature approaches the expected melting point (around 55 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

For accuracy, repeat the measurement with a fresh sample.

Boiling Point Determination (at Reduced Pressure)

Since this compound has a relatively high boiling point at atmospheric pressure, determination at reduced pressure is often preferred to prevent decomposition.

Apparatus:

-

Short-path distillation apparatus or a small-scale distillation setup

-

Round-bottom flask

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Vacuum source and pressure gauge

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Place a small amount of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.

-

Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level (e.g., 40 mmHg).

-

Begin heating the sample gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and a steady reflux is established.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask.

-

Record the stable temperature and the corresponding pressure.

Optical Rotation Measurement

Optical rotation is a definitive property of chiral molecules and is used to determine enantiomeric purity.

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm path length)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., Ethanol, EtOH)

Procedure:

-

Accurately weigh a sample of this compound (e.g., 100 mg).

-

Dissolve the sample in a known volume of the specified solvent (e.g., 10 mL of Ethanol) in a volumetric flask to achieve a precise concentration (c). In this case, c = 1 g/100 mL or 0.01 g/mL.

-

Turn on the polarimeter and allow the light source to warm up and stabilize.

-

Calibrate the instrument by filling the polarimeter cell with the pure solvent (blank) and setting the reading to zero.

-

Rinse and fill the polarimeter cell with the prepared sample solution, ensuring there are no air bubbles in the light path.

-

Place the sample cell in the polarimeter and record the observed rotation (α).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.

Caption: Workflow for determining the physical properties of a chemical compound.

Conclusion

This technical guide provides essential physical property data and standardized experimental protocols for this compound. The presented information is critical for researchers and drug development professionals working with this versatile chiral building block. Adherence to these methodologies will ensure the generation of accurate and reproducible data, facilitating seamless integration of this compound into synthetic and developmental workflows.

Spectroscopic Data of (3R)-(+)-3-Acetamidopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral compound (3R)-(+)-3-Acetamidopyrrolidine. The information compiled herein is essential for the structural elucidation, identification, and quality control of this important building block in medicinal chemistry and drug development. This document presents available spectroscopic data in a structured format, outlines relevant experimental protocols, and includes a workflow diagram for the analytical process.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that a complete, publicly available dataset is limited. The data presented is compiled from various sources and should be used as a reference.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tentative) |

| ~4.2 | quintet | H-3 |

| ~3.1-3.3 | multiplet | Pyrrolidine CH₂ |

| ~2.9 | multiplet | Pyrrolidine CH₂ |

| ~2.0 | multiplet | Pyrrolidine CH₂ |

| ~1.8 | broad singlet | Acetyl CH₃ |

Note: Data is based on the trifluoroacetic acid (TFA) salt of 3-Acetamidopyrrolidine in DMSO-d₆ as reported in a US patent. The chemical shifts for the free base may vary.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment (Tentative) |

| Data not available | C=O (amide) |

| Data not available | CH (C-3) |

| Data not available | CH₂ (pyrrolidine) |

| Data not available | CH₂ (pyrrolidine) |

| Data not available | CH₃ (acetyl) |

A complete, publicly available ¹³C NMR spectrum for this compound could not be located in the searched literature.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

| ~3300-3400 | Strong, Broad | N-H Stretch (amine and amide) |

| ~2850-2970 | Medium | C-H Stretch (aliphatic) |

| ~1640-1680 | Strong | C=O Stretch (Amide I) |

| ~1540-1570 | Medium | N-H Bend (Amide II) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment (Tentative) |

| 129.1 | - | [M+H]⁺ (Calculated for C₆H₁₂N₂O) |

| 43 | High | [CH₃CO]⁺ fragment |

Note: The molecular formula of this compound is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol [1]. The protonated molecule [M+H]⁺ would have an m/z of approximately 129.1. A prominent fragment at m/z 43, corresponding to the acetyl group, is commonly observed in the mass spectra of N-acetylated compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

-

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent peaks.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect the spectrum in the range of 4000-400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 amu).

-

-

Tandem Mass Spectrometry (MS/MS):

-

To obtain structural information, select the [M+H]⁺ ion for collision-induced dissociation (CID).

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (3R)-(+)-3-Acetamidopyrrolidine

This guide provides a detailed analysis of the ¹H NMR spectrum of (3R)-(+)-3-Acetamidopyrrolidine, tailored for researchers, scientists, and professionals in drug development. The document outlines the expected spectral data, a comprehensive experimental protocol for its acquisition, and a logical workflow for its analysis.

Introduction

This compound is a chiral organic compound featuring a pyrrolidine ring substituted with an acetamido group at the 3-position.[1] The stereochemistry at the chiral center significantly influences its biological activity and interaction with other chiral molecules, making NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment. This guide will delve into the intricacies of its proton nuclear magnetic resonance (¹H NMR) spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine ring and the acetamido group. Due to the chiral nature of the molecule, the diastereotopic protons on the pyrrolidine ring are expected to be chemically non-equivalent, leading to more complex splitting patterns.

The following table summarizes the predicted ¹H NMR data for this compound in a common NMR solvent such as Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O). It is important to note that the exact chemical shifts and coupling constants can vary based on the solvent, concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (NH) | 1.5 - 3.0 (broad) | br s | 1H | - |

| H-2α, H-2β | 2.8 - 3.4 | m | 2H | Jgem, Jvic |

| H-3 | 4.2 - 4.5 | m | 1H | Jvic |

| H-4α, H-4β | 1.8 - 2.2 | m | 2H | Jgem, Jvic |

| H-5α, H-5β | 2.9 - 3.5 | m | 2H | Jgem, Jvic |

| NH (Amide) | 6.0 - 7.5 (broad) | br s | 1H | - |

| CH₃ (Acetyl) | 1.9 - 2.1 | s | 3H | - |

Note: This data is predictive and based on typical chemical shifts for similar structural motifs.[2][3] The multiplicity is denoted as s (singlet), m (multiplet), and br s (broad singlet). Jgem refers to geminal coupling, and Jvic refers to vicinal coupling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If the compound's solubility is low in CDCl₃, other solvents like deuterium oxide (D₂O), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD) can be used. The choice of solvent can affect the chemical shifts of exchangeable protons (NH).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, can be added.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Capping: Cap the NMR tube securely.

3.2. Spectrometer Setup and Data Acquisition

The following parameters are typical for a modern NMR spectrometer (e.g., 400 MHz or higher).[4][5]

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol).

-

Probe: A standard 5 mm probe.

-

Locking and Shimming:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

Acquisition Parameters:

-

Experiment: Standard 1D proton experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

-

Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample. This can be increased for dilute samples to improve the signal-to-noise ratio.

-

Temperature: Room temperature (e.g., 298 K).

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the peaks to determine the relative number of protons for each signal.

-

Peak Picking: Identify the chemical shifts of all peaks.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the ¹H NMR analysis of a chiral small molecule like this compound.

Conclusion

The ¹H NMR spectrum provides a wealth of information for the structural confirmation and purity assessment of this compound. By following a rigorous experimental protocol and a systematic approach to data analysis, researchers can confidently characterize this and other similar chiral small molecules. For unambiguous assignment and determination of stereochemistry, advanced NMR techniques such as 2D NMR (COSY, HSQC, NOESY) and the use of chiral solvating agents may be necessary.

References

Mass Spectrometry of (3R)-(+)-3-Acetamidopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of (3R)-(+)-3-Acetamidopyrrolidine, a key chiral building block in pharmaceutical development. This document outlines the fundamental physicochemical properties, expected mass spectral behavior, and detailed experimental protocols relevant to its characterization.

Introduction

This compound, with the chemical formula C₆H₁₂N₂O, is a pyrrolidine derivative of significant interest in medicinal chemistry.[1] Its precise characterization is crucial for quality control, metabolic studies, and regulatory submissions. Mass spectrometry is a primary analytical technique for confirming its molecular weight and elucidating its structure through fragmentation analysis.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| Exact Mass | 128.094963011 Da[1] |

| IUPAC Name | N-[(3R)-pyrrolidin-3-yl]acetamide |

Mass Spectrometry Data

While a specific, publicly available quantitative mass spectrum for this compound with a complete list of fragment ions and their relative intensities could not be retrieved from the searched resources, a GC-MS data record is noted to exist in the Wiley SpectraBase under the identifier NP-0-6941-0.[1] The enantiomer, (3S)-(-)-3-Acetamidopyrrolidine, which would produce an identical mass spectrum, is also referenced in spectral databases.

Based on the principles of mass spectrometry and the known fragmentation patterns of related N-acetylated and pyrrolidine-containing compounds, a plausible fragmentation scheme can be predicted. Electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙) at m/z 128. Subsequent fragmentation can be expected to occur through characteristic pathways involving the pyrrolidine ring and the acetamido side chain.

Predicted Major Fragment Ions:

| m/z (Predicted) | Possible Fragment Structure/Identity | Notes on Fragmentation |

| 128 | [C₆H₁₂N₂O]⁺˙ (Molecular Ion) | The intact molecule after electron ionization. |

| 85 | [C₅H₉N]⁺˙ | Loss of the acetamido group as a neutral radical (•NHCOCH₃). |

| 70 | [C₄H₈N]⁺ | α-cleavage adjacent to the pyrrolidine nitrogen, a common fragmentation for pyrrolidines. |

| 57 | [C₃H₅N]⁺˙ or [C₃H₇O]⁺ | Could arise from further fragmentation of the pyrrolidine ring or the acetamido group. |

| 43 | [CH₃CO]⁺ (Acylium ion) | A very common fragment for acetylated compounds. |

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for this volatile and thermally stable compound.

Sample Preparation

-

Solvent Selection: Dissolve the sample in a volatile organic solvent such as methanol, ethanol, or dichloromethane.

-

Concentration: Prepare a sample solution with a concentration of approximately 10-100 µg/mL.

-

Filtration/Centrifugation: If any particulate matter is present, filter the sample through a 0.2 µm syringe filter or centrifuge to prevent contamination of the GC system.

-

Vialing: Transfer the final solution to a 2 mL glass autosampler vial with a screw cap and septum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation used.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on sample concentration.

-

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-350

-

Scan Rate: 2-3 scans/second

-

Transfer Line Temperature: 280 °C

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a framework for the mass spectrometric analysis of this compound. While experimental mass spectral data is not widely available in public domains, the provided protocols and predicted fragmentation patterns offer a solid foundation for researchers and scientists in the pharmaceutical industry to develop and validate analytical methods for this compound. The use of GC-MS with electron ionization is a robust approach for the identification and characterization of this important chiral intermediate. For definitive identification, comparison with an authenticated reference standard is always recommended.

References

Infrared Spectroscopy of (3R)-(+)-3-Acetamidopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) spectroscopy of (3R)-(+)-3-Acetamidopyrrolidine. Due to the limited availability of a directly published and fully assigned IR spectrum for this specific compound, this document synthesizes data from analogous structures, including secondary amides and pyrrolidine derivatives, to present a comprehensive and predictive analysis. The information herein is intended to guide researchers in the identification, characterization, and quality control of this compound and related compounds in a drug development context.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a secondary amide and a saturated heterocyclic (pyrrolidine) ring. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical intensity. These values are based on established literature for similar functional groups.[1][2][3][4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3350 - 3180 | N-H Stretch | Secondary Amide | Medium - Strong |

| 3000 - 2850 | C-H Stretch (aliphatic) | Pyrrolidine Ring & Acetyl Group | Medium |

| 1680 - 1630 | C=O Stretch (Amide I band) | Secondary Amide | Strong |

| 1570 - 1515 | N-H Bend (Amide II band) | Secondary Amide | Medium - Strong |

| 1470 - 1440 | CH₂ Scissoring | Pyrrolidine Ring | Medium |

| 1350 - 1250 | C-N Stretch | Pyrrolidine Ring & Amide | Medium - Weak |

| ~750 - 680 | N-H Wag (out-of-plane bend) | Secondary Amide | Broad, Medium |

Interpretation of the Spectrum

The key to identifying this compound via IR spectroscopy lies in the recognition of the distinct bands associated with the secondary amide group. The N-H stretching vibration, appearing as a single, relatively sharp peak in the region of 3350-3180 cm⁻¹, is a strong indicator of a secondary amide.[1][2][3] This, in conjunction with the very strong carbonyl (C=O) stretch (Amide I) between 1680-1630 cm⁻¹ and the N-H bending vibration (Amide II) around 1570-1515 cm⁻¹, provides compelling evidence for the amide functionality.[4]

The pyrrolidine ring contributes to the aliphatic C-H stretching absorptions in the 3000-2850 cm⁻¹ range and various bending and stretching vibrations in the fingerprint region (below 1500 cm⁻¹). Specifically, the C-N stretching of the pyrrolidine amine is expected between 1250-1020 cm⁻¹.[1] The presence of these aliphatic absorptions, coupled with the characteristic amide bands, allows for a confident, albeit predictive, structural confirmation.

Experimental Protocols

The following outlines a standard experimental protocol for obtaining the infrared spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy technique. ATR-FTIR is a modern, rapid, and non-destructive method that requires minimal sample preparation.

Objective: To obtain a high-quality infrared spectrum of this compound.

Apparatus and Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software, resulting in the final transmittance or absorbance spectrum.

-

If necessary, apply baseline correction and other processing functions available in the software to improve the quality of the spectrum.

-

-

Cleaning:

-

Retract the ATR press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.

-

Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

-

Visualizations

The following diagrams illustrate the experimental workflow for obtaining the IR spectrum and the logical relationship between the molecular structure and its characteristic infrared absorptions.

Caption: Experimental Workflow for ATR-FTIR Spectroscopy.

Caption: Structure-to-Spectrum Correlation for Key Vibrational Modes.

References

Navigating the Solubility Landscape of (3R)-(+)-3-Acetamidopyrrolidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-(+)-3-Acetamidopyrrolidine is a chiral pyrrolidine derivative of significant interest in pharmaceutical research and development due to its presence as a key structural motif in a variety of bioactive molecules. A thorough understanding of its solubility in organic solvents is paramount for its synthesis, purification, formulation, and overall drug development lifecycle. This technical guide provides a comprehensive overview of the available physicochemical data, expected solubility characteristics, and detailed experimental protocols for determining the solubility of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | PubChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| Melting Point | 59°C | Echemi[2] |

| Boiling Point | 70-72°C at 40 mmHg | Echemi[2] |

| pKa | 15.94 ± 0.20 | Echemi[2] |

| Density | 1.04 ± 0.1 g/cm³ | Echemi[2] |

| Refractive Index | 47° (C=1, EtOH) | Echemi[2] |

Expected Solubility Profile

The molecular structure of this compound, featuring a polar acetamido group and a secondary amine within the pyrrolidine ring, suggests a degree of polarity that will govern its solubility. Based on the behavior of its structural analogues, the following trends can be anticipated:

-

Pyrrolidine: The parent compound, pyrrolidine, is a colorless liquid that is miscible with water and most organic solvents.[3] This suggests that the pyrrolidine core of this compound contributes to its potential for broad solubility.

-

N-Acetylpyrrolidine: This derivative, which shares the acetylated nitrogen feature, is soluble in water. The presence of the acetyl group increases the molecule's polarity and hydrogen bonding capability.

Given these characteristics, this compound is expected to exhibit good solubility in polar protic solvents such as methanol, ethanol, and isopropanol, as well as polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF). Its solubility in nonpolar solvents like hexanes and toluene is likely to be limited.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, established experimental protocols should be employed. The "shake-flask" method is a widely recognized and reliable technique.

Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable analytical technique.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: General workflow for determining solubility via the shake-flask method.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not extensively published, its physicochemical properties and the behavior of its structural analogues provide a strong basis for predicting its solubility profile. It is anticipated to be soluble in polar organic solvents. For drug development and process chemistry applications, it is imperative to determine the precise solubility in relevant solvents through rigorous experimental methods such as the shake-flask protocol outlined in this guide. This foundational data will enable informed decisions in synthesis, purification, and formulation, ultimately contributing to the successful advancement of new chemical entities incorporating this important chiral building block.

References

Stability and Storage of (3R)-(+)-3-Acetamidopyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3R)-(+)-3-Acetamidopyrrolidine is a chiral building block of significant interest in pharmaceutical research and development, frequently utilized as an intermediate in the synthesis of novel therapeutic agents. Its unique structural features make it a valuable component in medicinal chemistry for creating compounds with enhanced efficacy and selectivity.[1] Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, purity, and performance in sensitive synthetic procedures and to comply with regulatory standards. This guide provides a comprehensive overview of the stability and storage of this compound, including its physicochemical properties, recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling, formulation, and stability characteristics.

| Property | Value | Reference |

| CAS Number | 131900-62-4 | [2][3] |

| Molecular Formula | C₆H₁₂N₂O | [2][3] |

| Molecular Weight | 128.17 g/mol | [2][3] |

| Appearance | White to light yellow to light orange powder to crystal | |

| Melting Point | 59°C | [3] |

| Boiling Point | 70-72°C at 40 mmHg | [3] |

| Density | 1.04 ± 0.1 g/cm³ | [3] |

| pKa | 15.94 ± 0.20 (Predicted) | [4] |

| Optical Rotation | [α]20/D = +45° to +49° (c=1 in EtOH) | [1] |

Recommended Storage and Handling

To maintain the chemical and chiral integrity of this compound, specific storage and handling procedures are crucial.

Storage Conditions: The recommended storage condition for this compound is in a tightly sealed container, protected from light, under an inert atmosphere, and at a temperature of 2-8°C.[4]

Handling Precautions: this compound is classified with several hazard statements, including causing skin irritation and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively reported in the public domain, potential degradation pathways can be inferred based on the functional groups present in the molecule: an amide and a secondary amine within a pyrrolidine ring. The primary routes of degradation are likely to be hydrolysis and oxidation.

Hydrolysis: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions.[5][6] This would lead to the cleavage of the amide bond, yielding (3R)-3-aminopyrrolidine and acetic acid. The rate of hydrolysis is dependent on pH and temperature.

Oxidation: The secondary amine in the pyrrolidine ring is a potential site for oxidation. Oxidizing agents or atmospheric oxygen, especially in the presence of light or metal ions, could lead to the formation of N-oxides or other oxidative degradation products.[7] More severe oxidation could potentially lead to ring-opening of the pyrrolidine moiety.

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. While specific photostability data is unavailable, it is recommended to store the compound in the dark to minimize the risk of photodegradation.

Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. The relatively low melting point suggests that the compound should be protected from high temperatures to prevent physical and chemical changes.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method with UV or mass spectrometric (MS) detection is the most common approach.

Forced Degradation Studies Protocol

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified time.

-

Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines. A dark control should be kept under the same conditions to exclude the effects of temperature.

3. Sample Analysis:

-

Analyze the stressed samples at different time points using a suitable analytical method (e.g., HPLC-UV, UPLC-MS).

Stability-Indicating HPLC-UV Method Protocol

1. Chromatographic System:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A chiral column may be necessary to monitor for potential racemization.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation between the parent compound and all degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Detection Wavelength: Determined by measuring the UV spectrum of the compound (a wavelength of around 210 nm is a common starting point for amides).

-

Injection Volume: Typically 10-20 µL.

2. Method Validation:

-

The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Role in Drug Discovery and Development

This compound serves as a crucial chiral building block in the synthesis of more complex and biologically active molecules. Its stereochemistry is often critical for the desired pharmacological activity and selectivity of the final drug candidate.

The pyrrolidine ring is a common scaffold in many biologically active compounds, and the acetamido group can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.[8] The specific (3R) stereochemistry can dictate the precise orientation of the molecule within a binding pocket, leading to differential activity compared to its enantiomer or racemic mixture. Therefore, maintaining the chiral purity of this compound throughout its storage and use is essential for the successful development of stereochemically defined drug candidates.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and drug development. Adherence to the recommended storage conditions—2-8°C, in a dark, inert atmosphere—is essential to prevent degradation through hydrolysis and oxidation. While specific quantitative stability data for this compound is limited, the information and protocols provided in this guide offer a robust framework for its handling, stability assessment, and utilization as a key chiral building block in the synthesis of new chemical entities. Further forced degradation studies employing modern analytical techniques such as UPLC-MS/MS and NMR would be invaluable for elucidating its precise degradation pathways and kinetics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H12N2O | CID 7016129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-ACETAMIDOPYRROLIDINE CAS#: 79286-74-1 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (3R)-(+)-3-Acetamidopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-(+)-3-Acetamidopyrrolidine is a chiral synthetic compound of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a prevalent scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, including experimental protocols and tabulated analytical data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of pyrrolidine-containing compounds and the development of novel therapeutics.

Introduction

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. The inherent chirality and conformational flexibility of substituted pyrrolidines make them attractive building blocks in drug design, enabling precise three-dimensional arrangements of functional groups for optimal target engagement.

This compound, with its defined stereochemistry at the C3 position and the presence of an acetamido group, serves as a crucial chiral intermediate in the synthesis of complex pharmaceutical agents. A notable application is its role as a key building block in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3] The acetamido moiety can participate in hydrogen bonding interactions, which can be critical for molecular recognition and binding to biological targets.

This guide outlines a standard and efficient laboratory-scale synthesis of this compound via the acetylation of (3R)-3-aminopyrrolidine. Furthermore, it details the comprehensive characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-acetylation of the corresponding primary amine, (3R)-3-aminopyrrolidine. This reaction is typically achieved using acetic anhydride as the acetylating agent, often in the presence of a base or in a suitable solvent system to facilitate the reaction and subsequent purification.

Experimental Protocol: Acetylation of (3R)-3-Aminopyrrolidine

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

(3R)-3-Aminopyrrolidine

-

Acetic Anhydride

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve (3R)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Acetic Anhydride: While stirring, add acetic anhydride (1.1 eq) dropwise to the cooled solution using a dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution to neutralize any excess acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[4]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol gradient) or by recrystallization.

-

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic methods.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 131900-62-4 |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Melting Point | 59 °C |

| Boiling Point | 70-72 °C at 40 mmHg |

| Density | 1.04 ± 0.1 g/cm³ |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Spectral Data (representative)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.3 - 4.5 | m | 1H | H-3 |

| ~3.0 - 3.3 | m | 2H | H-5 |

| ~2.8 - 3.0 | m | 2H | H-2 |

| ~2.0 - 2.2 | m | 1H | H-4a |

| ~1.95 | s | 3H | COCH₃ |

| ~1.7 - 1.9 | m | 1H | H-4b |

| (broad) | br s | 1H | NH (pyrrolidine) |

| (broad) | br s | 1H | NH (amide) |

Table 2: ¹³C NMR Spectral Data (representative)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C=O |

| ~51.0 | C-3 |

| ~48.0 | C-5 |

| ~46.0 | C-2 |

| ~34.0 | C-4 |

| ~23.0 | COCH₃ |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data

| m/z (relative intensity, %) | Assignment |

| 129.1 | [M+H]⁺ (protonated molecular ion) |

| 112.1 | [M+H - NH₃]⁺ |

| 86.1 | [M+H - CH₃CONH]⁺ or [C₄H₁₀N₂]⁺ fragment |

| 70.1 | [C₄H₈N]⁺ fragment (pyrrolidine ring) |

| 43.1 | [CH₃CO]⁺ |

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium | N-H stretch (amide and secondary amine) |

| ~2850 - 2960 | Medium | C-H stretch (aliphatic) |

| ~1640 - 1680 | Strong | C=O stretch (Amide I band) |

| ~1540 - 1570 | Medium | N-H bend (Amide II band) |

| ~1250 - 1020 | Medium | C-N stretch |

Logical Workflow and Pathway Diagrams

The synthesis and characterization of this compound follow a logical experimental workflow. Additionally, its significance as a building block can be illustrated in the context of a drug synthesis pathway.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Role of this compound in the synthesis of Tofacitinib.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocol offers a reliable method for its preparation on a laboratory scale. The comprehensive analytical data, summarized in clear tables, serves as a valuable reference for researchers to confirm the identity and purity of their synthesized material. The significance of this chiral building block in the synthesis of pharmaceutically important molecules, such as Tofacitinib, underscores its relevance in modern drug discovery and development. The information contained within this document is intended to facilitate further research and application of this compound in the scientific community.

References

In-Depth Technical Guide on (3R)-(+)-3-Acetamidopyrrolidine (CAS 131900-62-4): A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-(+)-3-Acetamidopyrrolidine, identified by CAS number 131900-62-4, is a chiral pyrrolidine derivative that serves as a crucial intermediate in the synthesis of advanced pharmaceutical compounds. Its stereospecific configuration makes it a valuable building block for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and, most notably, its application in the creation of potent enzyme inhibitors. This document details the incorporation of this building block into novel Vanin-1 inhibitors, presenting quantitative biological data, step-by-step experimental protocols for synthesis and biological assays, and a visualization of the relevant biological pathway.

Core Properties of this compound

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| IUPAC Name | N-[(3R)-3-pyrrolidinyl]acetamide | |

| CAS Number | 131900-62-4 | |

| Molecular Formula | C₆H₁₂N₂O | |

| Molecular Weight | 128.17 g/mol | |

| Melting Point | 55-60 °C | |

| Appearance | White to off-white crystalline powder | |

| Chirality | (3R) enantiomer |

Application in the Synthesis of Vanin-1 Inhibitors

A key application of this compound is as a precursor in the synthesis of potent inhibitors of Vanin-1, a pantetheinase enzyme implicated in inflammatory processes. The acetamido group and the chiral pyrrolidine ring of this building block are crucial for the high affinity and selectivity of the final inhibitor compounds.

Quantitative Biological Data

While specific quantitative data for this compound itself as a bioactive molecule is not available, its incorporation into more complex molecules has led to the development of highly potent Vanin-1 inhibitors. A United States Patent discloses a series of compounds synthesized using a derivative of this compound, which exhibit significant inhibitory activity against Vanin-1. Certain compounds within this series have been shown to possess IC50 values of less than 1 nM.[1]

| Compound Class | Target | Potency (IC50) | Reference |

| Pyrrolidine-based derivatives | Vanin-1 | < 1 nM | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a key intermediate derived from this compound and the subsequent biological assay used to evaluate the final inhibitor compounds.

Synthesis of tert-butyl (3R)-3-acetamidopyrrolidine-1-carboxylate

This protocol describes the protection of the pyrrolidine nitrogen, a necessary step for further synthetic modifications.

Workflow for the Synthesis of the Protected Intermediate:

Methodology:

-

Dissolve this compound in Ethyl Acetate (EtOAc).

-

Add a solution of sodium bicarbonate (NaHCO₃).

-

To the biphasic mixture, add di-tert-butyl dicarbonate ((Boc)₂O).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Separate the organic layer and wash with saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting residue, tert-butyl (3R)-3-acetamidopyrrolidine-1-carboxylate, can be used in subsequent steps without further purification.[1]

Vanin-1 Inhibition Assay

This protocol outlines a method to determine the in vitro potency of compounds synthesized using the aforementioned intermediate.

Workflow for the Vanin-1 Inhibition Assay:

Methodology:

-

Prepare a solution of recombinant human Vanin-1 enzyme in an appropriate assay buffer (e.g., Tris-HCl).

-

Serially dilute the test compounds in DMSO and then into the assay buffer.

-

Add the enzyme solution to microplate wells containing the diluted test compounds.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding a solution of the substrate, pantetheine.

-

Monitor the rate of product formation (pantothenic acid and cysteamine) over time using a suitable detection method, such as a coupled enzymatic assay that produces a chromogenic or fluorogenic signal.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

Vanin-1 is an enzyme that hydrolyzes pantetheine to produce pantothenic acid (Vitamin B5) and cysteamine. Cysteamine is a potent antioxidant. The inhibition of Vanin-1 is being explored as a therapeutic strategy in inflammatory diseases.

Simplified Vanin-1 Pathway and Point of Inhibition:

Conclusion

This compound (CAS 131900-62-4) is a valuable chiral building block for the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the development of potent Vanin-1 inhibitors with potential applications in the treatment of inflammatory diseases. The stereochemistry and functional groups of this intermediate are critical for achieving high-potency inhibition. The experimental protocols and pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and related chemical entities. Further exploration of this scaffold in medicinal chemistry may lead to the discovery of novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to the Stereochemistry of (3R)-(+)-3-Acetamidopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-(+)-3-Acetamidopyrrolidine is a chiral synthetic compound of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure, featuring a pyrrolidine ring with an acetamido group at the 3-position in the (R)-configuration, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. The precise spatial arrangement of its functional groups is crucial for its interaction with biological targets, underscoring the importance of its stereochemistry. This technical guide provides a comprehensive overview of the stereochemical, physical, and spectroscopic properties of this compound. It details the experimental protocols for its synthesis and characterization, presents quantitative data in a structured format, and visualizes key experimental workflows. This document is intended to serve as a critical resource for researchers engaged in the use of this versatile chiral intermediate.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutics due to its conformational rigidity and its ability to present substituents in well-defined spatial orientations. The stereochemistry of substituted pyrrolidines plays a pivotal role in determining their pharmacological activity, as the chirality of a molecule dictates its binding affinity and selectivity for biological macromolecules such as enzymes and receptors.

This compound, with its specific (R)-configuration at the C3 stereocenter, is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The acetamido group provides a hydrogen bond donor and acceptor, while the secondary amine of the pyrrolidine ring offers a point for further functionalization. The dextrorotatory nature of this enantiomer, indicated by the (+) sign, is a key physical characteristic used to confirm its stereochemical identity. Understanding the synthesis, characterization, and stereochemical integrity of this compound is paramount for its effective application in drug discovery and development.

Physicochemical and Spectroscopic Data

The enantiopure nature of this compound is confirmed through a combination of physical and spectroscopic measurements. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Melting Point | 59 °C | [2] |

| Boiling Point | 70-72 °C at 40 mmHg | [2] |

| Optical Rotation [α]D | +47° (c=1 in EtOH) | [2] |

| Density | 1.04 ± 0.1 g/cm³ | [2] |

| pKa | 15.94 ± 0.20 | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Assignments |

| ¹H NMR (Proton NMR) | Predicted chemical shifts (ppm) and coupling constants (Hz) are crucial for structural confirmation. The spectrum is expected to show signals for the acetyl methyl protons, the pyrrolidine ring protons, and the amide and amine protons. |

| ¹³C NMR (Carbon NMR) | Predicted chemical shifts (ppm) would confirm the carbon skeleton, with distinct signals for the carbonyl carbon of the acetamido group, the methyl carbon, and the four carbons of the pyrrolidine ring. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Characteristic absorption bands (cm⁻¹) are expected for the N-H stretch of the secondary amine and amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). |

| Mass Spectrometry (MS) | The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: Experimentally obtained spectra with detailed peak assignments are essential for definitive characterization and should be acquired as part of quality control procedures.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and stereochemical characterization of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the acetylation of the corresponding chiral amine, (R)-3-aminopyrrolidine.

Protocol: Acetylation of (R)-3-Aminopyrrolidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-aminopyrrolidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 to 1.5 equivalents), to the solution. Cool the reaction mixture to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.0 to 1.2 equivalents) dropwise to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Stereochemical Characterization

The stereochemical identity and enantiomeric purity of the synthesized compound are confirmed by measuring its specific optical rotation.

Protocol: Measurement of Optical Rotation

-

Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol) to a specific concentration (e.g., c = 1 g/100 mL).

-

Instrument Setup: Calibrate the polarimeter using a blank solvent cell.

-

Measurement: Fill a polarimeter cell of a known path length with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed rotation at the sodium D-line (589 nm) and a controlled temperature (e.g., 20 °C).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. Compare the obtained value with the literature value to confirm the enantiomer.

Chiral HPLC is a powerful technique to determine the enantiomeric excess (e.e.) of the product.

Protocol: Chiral HPLC Analysis

-

Column Selection: Utilize a suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate).

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] × 100.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the stereochemical and structural characterization.

Applications in Drug Development

This compound is a versatile building block in the synthesis of more complex molecules with therapeutic potential. The pyrrolidine ring provides a rigid scaffold that can be strategically functionalized to interact with specific biological targets. The (R)-stereochemistry at the 3-position is often critical for achieving the desired pharmacological activity and selectivity.

Derivatives of 3-aminopyrrolidine, and by extension 3-acetamidopyrrolidine, have been incorporated into a variety of drug candidates, including but not limited to:

-

Dopamine Receptor Ligands: The pyrrolidine moiety is a common feature in ligands targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders.

-

Enzyme Inhibitors: The stereospecific presentation of functional groups from the pyrrolidine core can lead to potent and selective inhibition of enzymes involved in disease pathways.

-

Antibacterial Agents: The pyrrolidine ring is found in a number of natural and synthetic antibacterial compounds.

The use of enantiomerically pure this compound is essential in these applications to ensure the synthesis of the desired stereoisomer of the final drug candidate, thereby maximizing therapeutic efficacy and minimizing potential off-target effects and toxicity associated with other stereoisomers.

Conclusion

The stereochemistry of this compound is a defining feature that dictates its utility as a chiral building block in pharmaceutical research and development. This technical guide has provided a detailed overview of its synthesis, characterization, and physicochemical properties. The experimental protocols and structured data presented herein offer a valuable resource for scientists working with this important chiral intermediate. The careful control and confirmation of its stereochemistry are critical steps in the journey towards the discovery and development of novel and effective therapeutics.

References

Methodological & Application

Application Notes: Asymmetric Synthesis Using (3R)-(+)-3-Acetamidopyrrolidine as a Chiral Auxiliary

A thorough review of scientific literature and patent databases did not yield any specific examples of (3R)-(+)-3-Acetamidopyrrolidine being used as a chiral auxiliary in asymmetric synthesis. This suggests that it is not a commonly employed auxiliary for this purpose.

While information on this compound as a chiral auxiliary is not available, this document provides an overview of a widely used and well-documented class of chiral pyrrolidine-based auxiliaries: Prolinol-derived auxiliaries. This information is intended to serve as a helpful alternative for researchers, scientists, and drug development professionals interested in asymmetric synthesis using chiral pyrrolidine scaffolds.

Alternative: Prolinol-Derived Chiral Auxiliaries (SAMP/RAMP)

(S)-(-)-2-(Methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-2-(Methoxymethyl)pyrrolidine (RAMP) are highly effective and versatile chiral auxiliaries derived from the naturally occurring amino acid, proline. They are widely used to achieve high levels of stereocontrol in a variety of asymmetric transformations, most notably in the α-alkylation of aldehydes and ketones.

Core Application: Asymmetric α-Alkylation of Ketones

The general strategy involves the condensation of the chiral auxiliary (SAMP or RAMP) with a prochiral ketone to form a chiral hydrazone. Deprotonation of this hydrazone with a strong base generates a chiral azaenolate, which then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner. Subsequent removal of the auxiliary yields the desired α-alkylated ketone with high enantiomeric excess.

Experimental Workflow for Asymmetric α-Alkylation

Application Notes and Protocols for Attaching (3R)-(+)-3-Acetamidopyrrolidine to a Substrate

These application notes provide a detailed protocol for the covalent attachment of (3R)-(+)-3-Acetamidopyrrolidine to a carboxylated substrate. This procedure is broadly applicable to various research and drug development applications, including the creation of affinity surfaces, functionalized beads for screening assays, and the development of novel biomaterials.

This compound is a chiral amide that serves as a versatile building block in the synthesis of bioactive molecules and is of significant interest in medicinal chemistry.[1] Covalent immobilization of this small molecule onto a solid support allows for the investigation of its binding properties and the development of targeted therapeutic agents.

The most common and robust method for covalently linking an amine-containing molecule, such as this compound, to a substrate is through the formation of a stable amide bond with a surface functionalized with carboxylic acid groups.[2] This is typically achieved using a "zero-length" crosslinker system, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5]

Data Presentation

A summary of the relevant properties of this compound is provided in Table 1. Recommended quantitative parameters for the EDC/NHS coupling reaction are outlined in Table 2.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O | [6][7] |

| Molecular Weight | 128.17 g/mol | [6][7] |

| IUPAC Name | N-[(3R)-pyrrolidin-3-yl]acetamide | [6] |

| CAS Number | 131900-62-4 | [1][6][7] |

| Melting Point | 55 - 60 °C | [1][7] |

| Boiling Point | 70-72 °C at 40 mmHg | [1][7] |

| pKa (predicted) | 15.94 ± 0.20 |[7][8] |

Table 2: Recommended Quantitative Parameters for EDC/NHS Coupling Reaction

| Parameter | Recommended Range | Notes |

|---|---|---|

| Activation Step | ||

| EDC Concentration | 2 - 10 mM | Prepare fresh as EDC is prone to hydrolysis.[3][9] |

| NHS/Sulfo-NHS Concentration | 5 - 25 mM | Use a molar excess relative to EDC to improve efficiency. |

| Activation Buffer pH | 4.5 - 6.0 | MES buffer is a common choice.[9] |

| Activation Time | 15 - 30 minutes | At room temperature. |

| Coupling Step | ||

| This compound Concentration | 1 - 20 mg/mL | The optimal concentration should be determined empirically. |

| Coupling Buffer pH | 7.2 - 8.5 | PBS is a suitable buffer.[9] |